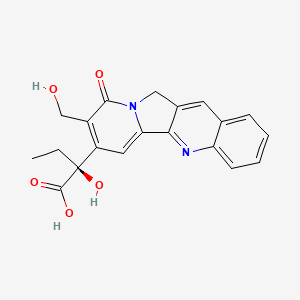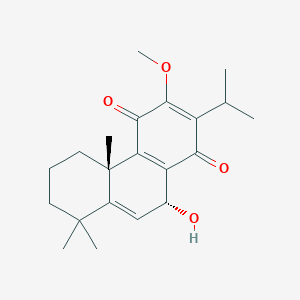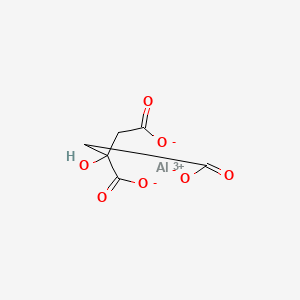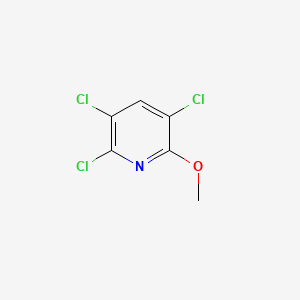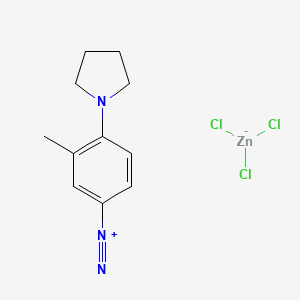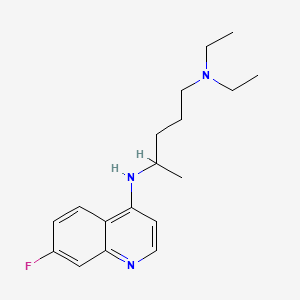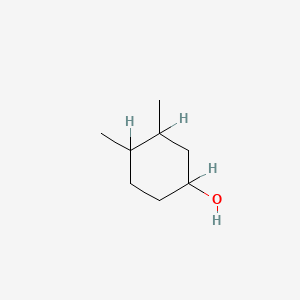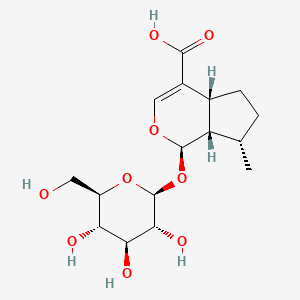
5-Epideoxyloganic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Epideoxyloganic acid is a natural product found in Nepeta cataria, Nepeta italica, and Nepeta grandiflora with data available.
Aplicaciones Científicas De Investigación
1. Analgesic and Anti-inflammatory Properties
Research on compounds closely related to 5-epideoxyloganic acid, such as 8-epideoxyloganic acid, has demonstrated significant bioactivities. One study found that 8-epideoxyloganic acid, isolated from Lamiophlomis rotata, exhibits notable analgesic and anti-inflammatory effects. This compound was effective in inhibiting acetic acid-induced twisting and xylene-induced ear edema in mice, suggesting its potential in treating pain and inflammation (Hao, Li, Chen, & Sang, 2011).
2. Antioxidant Effects
Another study focused on 5-aminosalicylic acid, a compound structurally similar to 5-epideoxyloganic acid, evaluated its antioxidant properties. The research showed that 5-aminosalicylic acid offers protection against oxidative damage in synaptosomal membranes, indicating its potential role in neuroprotection and treatment of conditions related to oxidative stress (Kański, Lauderback, & Butterfield, 2004).
3. Enzyme Inhibition
A study on a closely related compound, 5-lipoxygenase, showed that specific inhibitors can effectively suppress the enzyme's activity. This enzyme is involved in the formation of leukotrienes, which play a role in inflammatory diseases. The research suggests that compounds like 5-epideoxyloganic acid might have potential applications in the treatment of inflammation and allergic reactions by targeting similar pathways (Wiśniewska et al., 2012).
4. Catalytic Properties
In the field of chemistry, studies have shown that certain compounds related to 5-epideoxyloganic acid can be used as catalysts. For example, research on 5-hydroxymethylfurfural demonstrated its transformation into valuable chemicals like 2,5-furandicarboxylic acid, which has applications in biopolymer production. This indicates the potential of 5-epideoxyloganic acid derivatives in catalytic processes (Yuan et al., 2019).
5. Biodegradation and Environmental Applications
Research into biodegradable materials has identified compounds related to 5-epideoxyloganic acid as potential cross-linkers in producing environmentally friendly thermosets. These materials could replace non-degradable polymers, indicating a possible application of 5-epideoxyloganic acid derivatives in sustainable material production (Ma & Webster, 2015).
Propiedades
Número CAS |
86363-69-1 |
|---|---|
Nombre del producto |
5-Epideoxyloganic acid |
Fórmula molecular |
C16H24O9 |
Peso molecular |
360.36 g/mol |
Nombre IUPAC |
(1R,4aR,7S,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9+,10-,11+,12-,13+,15+,16-/m0/s1 |
Clave InChI |
DSXFHNSGLYXPNG-MDIWZKTHSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H]1[C@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Sinónimos |
1,5,9-epi-deoxyloganic acid 1,5,9-epideoxyloganic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



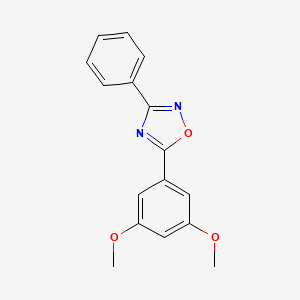
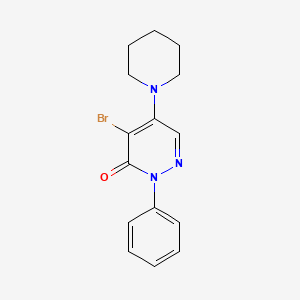
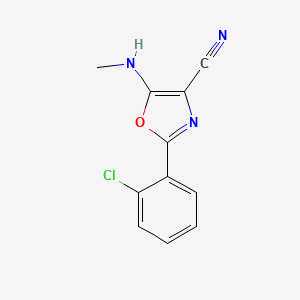
![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)
![2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione](/img/structure/B1209674.png)

